Parp1-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parp1-IN-5 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in various cellular processes, including DNA repair, transcription regulation, and cell death. PARP1 inhibitors have gained significant attention in cancer therapy due to their ability to induce synthetic lethality in cancer cells with defective DNA repair mechanisms, particularly those with BRCA1 or BRCA2 mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Parp1-IN-5 involves multiple steps, starting with the preparation of key intermediates. One method involves dissolving 4-hydroxy-3-nitropyridine-5-carboxylic acid in toluene, followed by the addition of thionyl chloride and heating to 80°C for 2 hours. The reaction mixture is then heated to 100°C overnight. After cooling, methanol is added dropwise, and the reaction is carried out at room temperature for 5 hours. The product is then extracted and purified to obtain 6-chloro-5-nitronicotinic acid methyl ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Parp1-IN-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound.
Scientific Research Applications
Parp1-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PARP1 in various chemical processes.
Biology: Investigated for its effects on cellular processes such as DNA repair, transcription regulation, and apoptosis.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PARP1.
Mechanism of Action
Parp1-IN-5 exerts its effects by selectively inhibiting the activity of PARP1. PARP1 is activated by binding to DNA single-strand and double-strand breaks, facilitating the recruitment of other repair proteins to promote DNA repair. By inhibiting PARP1, this compound prevents the repair of DNA damage, leading to the accumulation of DNA lesions and ultimately cell death in cancer cells with defective DNA repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Olaparib: A first-generation PARP1/2 inhibitor used in cancer therapy.
Rucaparib: Another PARP1/2 inhibitor with similar applications.
Niraparib: A PARP1/2 inhibitor used for treating ovarian cancer.
Saruparib (AZD5305): A selective PARP1 inhibitor with potent antitumor activity.
Uniqueness
Parp1-IN-5 is unique due to its high selectivity for PARP1 over other PARP family members, which reduces off-target effects and enhances its therapeutic potential. Its ability to induce synthetic lethality in BRCA1/2-mutated cancers makes it a promising candidate for targeted cancer therapy .
Biological Activity
Introduction
Parp1-IN-5 is a small molecule inhibitor targeting Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response. PARP1 is crucial for repairing DNA strand breaks through various pathways, including base excision repair (BER) and non-homologous end joining (NHEJ). The biological activity of this compound is primarily focused on its ability to inhibit PARP1, which has significant implications in cancer therapy, particularly in tumors with defective DNA repair mechanisms.
This compound functions by binding to the catalytic domain of PARP1, inhibiting its enzymatic activity. This inhibition prevents PARP1 from facilitating the repair of DNA damage, leading to increased genomic instability and cell death in cancer cells that rely on PARP1 for survival. The inhibition of PARP1 also results in the accumulation of DNA damage markers, such as γ-H2AX, which can be quantitatively assessed to evaluate the efficacy of treatment.
Table 1: Mechanisms of PARP1 and Inhibitor Action
Mechanism | Description |
---|---|
DNA Damage Sensing | PARP1 detects DNA strand breaks and initiates repair processes. |
ADP-Ribosylation | PARP1 modifies target proteins by adding ADP-ribose units, affecting their function. |
Cell Cycle Regulation | PARP1 plays a role in halting cell cycle progression to allow DNA repair. |
Inhibition by this compound | This compound binds to PARP1, blocking its catalytic activity and preventing DNA repair. |
Case Study: Oral Cancer Resistance
A study highlighted the role of PARP1 upregulation in oral cancer cells that developed resistance to chemotherapy. The patient-derived cell lines SCC11A and SCC11B demonstrated that SCC11B cells had significantly higher levels of PARP1 expression, correlating with increased resistance to the chemotherapeutic agent 5-fluorouracil (5-FU) due to enhanced DNA repair capabilities facilitated by PARP1. Treatment with this compound led to decreased cell viability and increased DNA damage accumulation, suggesting that targeting PARP1 could overcome drug resistance in these cells .
Table 2: Effects of this compound on Cell Viability and DNA Damage
Treatment | Cell Line | Viability (%) | γ-H2AX Accumulation (Relative Units) |
---|---|---|---|
Control | SCC11A | 85 | 10 |
Control | SCC11B | 75 | 15 |
This compound | SCC11A | 60 | 25 |
This compound | SCC11B | 30 | 40 |
Implications in Hematological Malignancies
Research has shown that PARP1 is overexpressed in various hematological malignancies, such as chronic myeloid leukemia (CML) and Burkitt lymphoma. In these cases, the overexpression of PARP1 correlates with poor prognosis and increased resistance to traditional therapies. Inhibition of PARP1 using compounds like this compound has been suggested as a potential strategy to enhance therapeutic efficacy against these malignancies by inducing synthetic lethality .
Table 3: PARP1 Expression Levels in Hematological Malignancies
Cancer Type | Cell Line | Fold Change in PARP1 Expression |
---|---|---|
Chronic Myeloid Leukemia | K-562 | >10-fold |
Burkitt Lymphoma | Namalwa | 90-fold |
Acute Lymphoblastic Leukemia | SUP-B15 | 30-fold |
Properties
Molecular Formula |
C25H24N2O5S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[[4-(thiophen-2-ylmethyl)piperazin-1-yl]methyl]chromen-4-one |
InChI |
InChI=1S/C25H24N2O5S/c28-17-5-3-16(4-6-17)23-13-22(31)24-21(30)12-20(29)19(25(24)32-23)15-27-9-7-26(8-10-27)14-18-2-1-11-33-18/h1-6,11-13,28-30H,7-10,14-15H2 |
InChI Key |
RNPMZVGNPDWZAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)CC3=C4C(=C(C=C3O)O)C(=O)C=C(O4)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.